1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone

Description

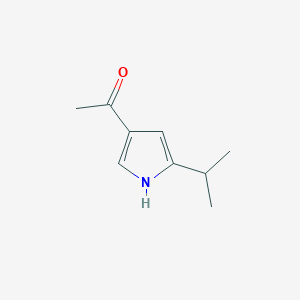

1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative characterized by an isopropyl substituent at the 5-position of the aromatic pyrrole ring and an ethanone (acetyl) group at the 3-position. Pyrroles are five-membered heterocyclic compounds with one nitrogen atom, known for their aromaticity and role in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

16168-98-2 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |

InChI Key |

OEYKVRFXFLFSMW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CN1)C(=O)C |

Canonical SMILES |

CC(C)C1=CC(=CN1)C(=O)C |

Synonyms |

Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone with analogs in terms of structure, physical properties, and reactivity:

Structural and Functional Analysis

Heterocycle Core :

- The pyrrole core in the target compound is aromatic with delocalized π-electrons, contrasting with pyrazole (two adjacent nitrogens, enabling H-bonding) and pyridine (electron-deficient due to one nitrogen) .

- Pyrrole derivatives typically exhibit lower basicity compared to pyridine or pyrazole analogs due to lone-pair delocalization .

Substituent Effects: Isopropyl Group: Enhances lipophilicity and steric bulk compared to methyl or phenyl substituents in other pyrrole derivatives (e.g., 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) . Electron-Withdrawing Groups (EWGs): The absence of EWGs (e.g., chlorine in 1-(2-chlorophenyl)ethanone or sulfonyl in pyridine derivatives) in the target compound suggests its ethanone group may be more reactive toward nucleophiles .

Physical Properties: The melting point of 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (104–106°C) reflects its crystalline nature, likely due to phenyl ring stacking . Data for the target compound are lacking, but its isopropyl group may reduce crystallinity compared to phenyl analogs.

Synthetic and Analytical Methods: Pyrrole derivatives are often synthesized via multicomponent reactions (e.g., ) and purified via column chromatography . GC-FTIR and NMR are critical for characterizing ethanone-containing compounds, as demonstrated in studies of JWH cannabinoids .

Research Findings and Implications

- The isopropyl group may modulate membrane permeability in bioactive contexts .

- Analytical Challenges : Structural elucidation of such compounds often relies on X-ray crystallography (using programs like SHELXL) and spectroscopic methods, though these data are absent for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.